(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one
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Overview
Description
(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one is a macrolide.
Scientific Research Applications
Understanding Metabolic Pathways
The compound is a product of metabolic reactions, similar to those observed with tricyclic antidepressants like Amitriptyline, where the introduction of hydroxy groups and oxidative metabolism play crucial roles. Such pathways are intricately involved in drug metabolism and interactions, with implications for drug design and therapeutic interventions (Breyer‐Pfaff, 2004).
Biopolymer Synthesis
The structure resembles components involved in the synthesis of Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer. PHAs have wide applications due to their biocompatibility and biodegradable nature, making them relevant in medical and environmental applications. The structure of the compound provides insights into the molecular diversity and potential functionality of PHAs (Amara, 2010).
Anticancer Activity
The compound's structure is akin to that of norcantharidin analogues, which possess potent anticancer activities. These compounds, through structural modification, have shown potential in therapeutic applications, particularly in targeting cancer cells while minimizing side effects. The compound's intricate structure could provide a template for designing novel anticancer agents (Deng & Tang, 2011).
Application in Anti-tuberculosis Phytochemicals
Similar structures have been identified in the context of phytochemical research, particularly concerning their potent anti-TB (tuberculosis) activities. The compound's structural complexity allows it to be a potential candidate for drug development in combating multidrug-resistant strains of tuberculosis (Swain, Hussain, & Pati, 2021).
Properties
Molecular Formula |
C18H26O5 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12?,14-/m1/s1 |
InChI Key |
DWTTZBARDOXEAM-TYZXPVIJSA-N |
Isomeric SMILES |
CC1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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